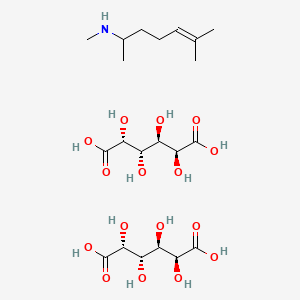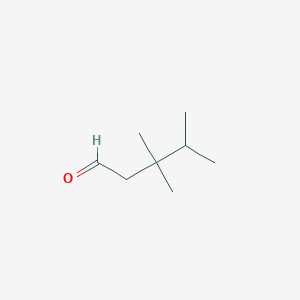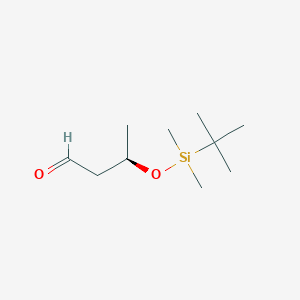
(R)-3-((tert-Butyldimethylsilyl)oxy)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(tert-Butyldimethylsiloxy)butanal is an organic compound that features a tert-butyldimethylsiloxy group attached to a butanal backbone. This compound is of interest in organic synthesis due to its unique structural properties, which make it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butyldimethylsiloxy)butanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether. The aldehyde functionality is then introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of ®-3-(tert-Butyldimethylsiloxy)butanal may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butyldimethylsiloxy group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(tert-Butyldimethylsiloxy)butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyldimethylsiloxy group can be substituted under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Acidic or basic conditions for desilylation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Hydroxyl compounds
Wissenschaftliche Forschungsanwendungen
®-3-(tert-Butyldimethylsiloxy)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of ®-3-(tert-Butyldimethylsiloxy)butanal involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be selectively removed under specific conditions to reveal a hydroxyl group. These properties make it a valuable intermediate in multi-step synthetic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(tert-Butyldimethylsiloxy)butanol: Similar structure but with a hydroxyl group instead of an aldehyde.
®-3-(tert-Butyldimethylsiloxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
®-3-(tert-Butyldimethylsiloxy)butylamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
®-3-(tert-Butyldimethylsiloxy)butanal is unique due to its combination of an aldehyde and a silyl ether group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a versatile intermediate in organic synthesis, particularly in the development of complex molecules.
Eigenschaften
CAS-Nummer |
72150-39-1 |
|---|---|
Molekularformel |
C10H22O2Si |
Molekulargewicht |
202.37 g/mol |
IUPAC-Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxybutanal |
InChI |
InChI=1S/C10H22O2Si/c1-9(7-8-11)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3/t9-/m1/s1 |
InChI-Schlüssel |
AFIKGLAMEXCVAN-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](CC=O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(CC=O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


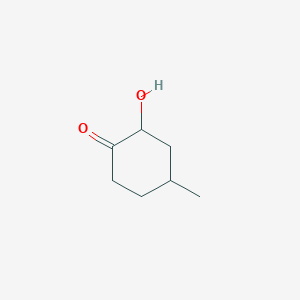
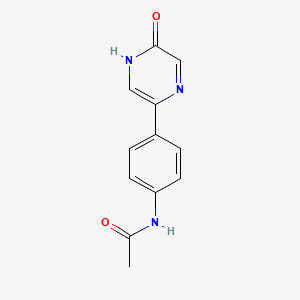
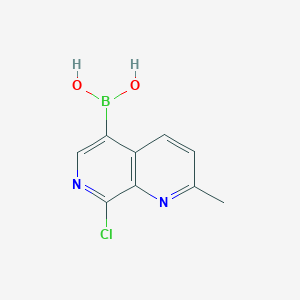
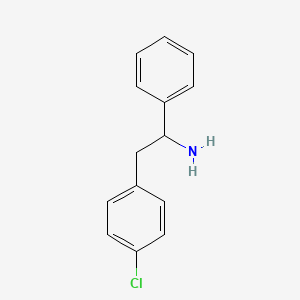
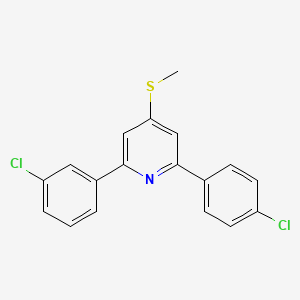
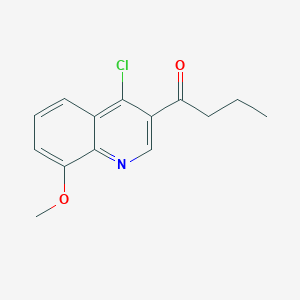
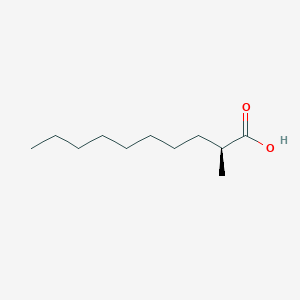
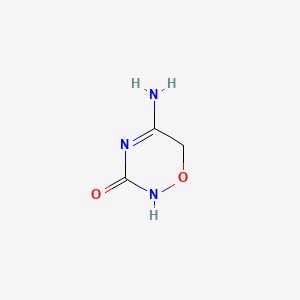
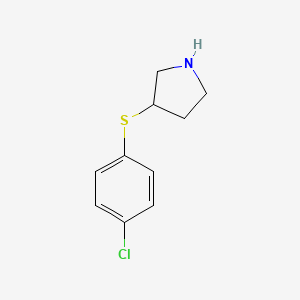
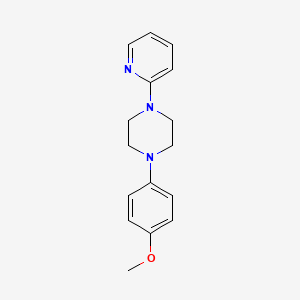
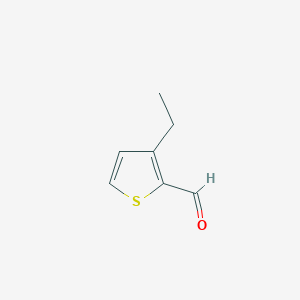
![5-(1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8720094.png)
